![molecular formula C15H22N4O8 B11831460 (2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate](/img/structure/B11831460.png)
(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate
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Overview
Description
The compound “(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate” is a synthetic organic molecule. It features a complex structure with multiple functional groups, including an imidazole ring, nitro groups, a tetrahydropyran ring, and a butyrate ester. Such compounds are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate” would likely involve multiple steps:
Formation of the Imidazole Ring: This could be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Nitration: The imidazole ring could be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups.
Protection of Hydroxyl Group: The hydroxyl group of the propanol moiety could be protected using tetrahydropyran.
Esterification: The final step would involve the esterification of the hydroxyl group with butyric acid.
Industrial Production Methods
Industrial production would likely follow similar steps but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups could be further oxidized under strong oxidative conditions.
Reduction: The nitro groups could be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The imidazole ring could undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its imidazole ring.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of nitro groups.
Anti-inflammatory: Investigation into its anti-inflammatory properties.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application:
Enzyme Inhibition: The imidazole ring could interact with the active site of enzymes, inhibiting their activity.
Antimicrobial Activity: The nitro groups could undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-hydroxypropyl butyrate: Similar structure but without the tetrahydropyran ring.
(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl acetate: Similar structure but with an acetate ester instead of butyrate.
Uniqueness
- The presence of both the tetrahydropyran ring and the butyrate ester makes “(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate” unique compared to its analogs. This could result in different reactivity and biological activity.
Biological Activity
The compound (2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate is a synthetic derivative featuring an imidazole ring and a tetrahydropyran moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of antitumor and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for this compound is C13H18N4O5, with a molecular weight of approximately 302.31 g/mol. The structure includes a butyrate group, which may influence its bioactivity through esterification.
Research suggests that compounds containing imidazole rings often exhibit biological activities by interacting with various cellular targets, including enzymes and receptors. Specifically, the presence of the dinitro group enhances the electron-withdrawing capacity, potentially increasing the reactivity towards nucleophiles in biological systems. This could lead to inhibition of key enzymes involved in cellular proliferation and survival.
Antitumor Activity
Studies have indicated that imidazole derivatives can inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways related to cancer. For instance, related compounds have shown IC50 values in the low nanomolar range against FT, suggesting that our compound may exhibit similar or enhanced activity through structural analogies .
Antimicrobial Effects
The dinitroimidazole structure is known for its antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .
Research Findings and Case Studies
A review of literature reveals several relevant studies that highlight the biological activity of related compounds:
Properties
Molecular Formula |
C15H22N4O8 |
---|---|
Molecular Weight |
386.36 g/mol |
IUPAC Name |
[(2S)-3-(2,4-dinitroimidazol-1-yl)-2-(oxan-2-yloxy)propyl] butanoate |
InChI |
InChI=1S/C15H22N4O8/c1-2-5-13(20)26-10-11(27-14-6-3-4-7-25-14)8-17-9-12(18(21)22)16-15(17)19(23)24/h9,11,14H,2-8,10H2,1H3/t11-,14?/m0/s1 |
InChI Key |
JZOBNJVXEDQQBM-ZSOXZCCMSA-N |
Isomeric SMILES |
CCCC(=O)OC[C@H](CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])OC2CCCCO2 |
Canonical SMILES |
CCCC(=O)OCC(CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])OC2CCCCO2 |
Origin of Product |
United States |
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